2-Octyldodecyl octanoate
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Overview
Description
2-Octyldodecyl octanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol . It is commonly used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is also known for its stability and non-greasy texture, making it a popular ingredient in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyldodecyl octanoate can be synthesized through the esterification reaction between 2-octyldodecanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecyl octanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 2-octyldodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 2-octyldodecanol and octanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
2-Octyldodecyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.
Medicine: Incorporated in topical formulations for its emollient properties, aiding in the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Mechanism of Action
The primary mechanism of action of 2-octyldodecyl octanoate is its ability to act as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Comparison with Similar Compounds
Similar Compounds
2-Octyldodecanol: An alcohol with similar emollient properties but lacks the ester functionality.
Octyl octanoate: Another ester with similar applications but different molecular structure and properties.
Octyl salicylate: Used in sunscreens, providing UVB protection but with different chemical properties
Uniqueness
2-Octyldodecyl octanoate stands out due to its unique combination of stability, non-greasy texture, and excellent emollient properties. Its ability to enhance the skin barrier function and provide a smooth feel makes it a preferred choice in various formulations .
Properties
CAS No. |
94277-31-3 |
---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-octyldodecyl octanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-19-21-24-27(23-20-18-14-11-8-5-2)26-30-28(29)25-22-17-12-9-6-3/h27H,4-26H2,1-3H3 |
InChI Key |
BQICHPILIPUDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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